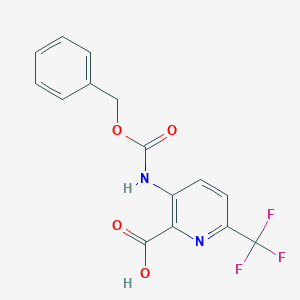

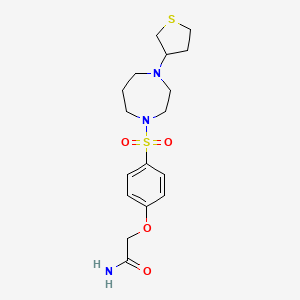

![molecular formula C14H19NO4 B2933302 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide CAS No. 899730-15-5](/img/structure/B2933302.png)

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The compound also contains a 1,4-dioxaspiro[4.5]decan-2-yl group, which is a type of spirocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, this compound likely has a relatively high molecular weight due to its complex structure . Its solubility in water and other solvents would depend on the specific functional groups present in the molecule .Applications De Recherche Scientifique

Palladium-Catalysed Aminocarbonylation

This compound has been utilized in the synthesis of acrylamides via palladium-catalysed aminocarbonylation . This process involves the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone, showcasing the compound’s potential in creating a variety of carboxylic acid derivatives.

Synthesis of L-Callipeltose

In the realm of complex organic synthesis, this compound has been used in the synthesis of L-callipeltose , a deoxyamino sugar component of L-callipeltoside A. This highlights its role in the synthesis of intricate molecules with potential biological activity.

Building Blocks for β-Diketones

The compound serves as a building block in the synthesis of β-diketones derivatives . β-Diketones are important in various chemical syntheses due to their reactivity and role in forming more complex structures.

Schiff Base Derivatives

It has been reported that derivatives of this compound can be obtained with diaminoalkanes to form Schiff base derivatives . These derivatives have a wide range of applications, including their use in dyes, pigments, and as intermediates in organic synthesis.

Enolate Alkylation Products

The compound’s derivatives have been used to produce enolate alkylation products . Enolate alkylation is a key step in the synthesis of various organic compounds, indicating the compound’s utility in organic chemistry.

Nitrosation Reactions

Nitrosation products have been synthesized using derivatives of this compound . Nitrosation is a chemical reaction that introduces a nitroso group into an organic compound, which is useful in the synthesis of pharmaceuticals and agrochemicals.

Amino Acid Methyl Ester Conversions

The compound has been involved in reactions with amino acid methyl esters to yield satisfactory results . This application is significant in peptide synthesis and the production of pharmaceuticals.

Synthesis of Pharmacologically Relevant Structures

Lastly, the compound has been used in the synthesis of structures with direct pharmacological importance . This underscores its potential in drug discovery and development processes.

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, I can’t provide details on its mechanism of action .

Propriétés

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGAPGWPBCAHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

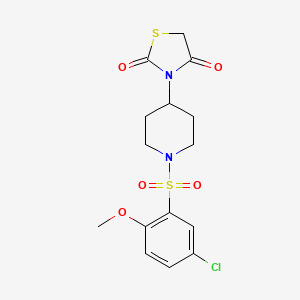

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)

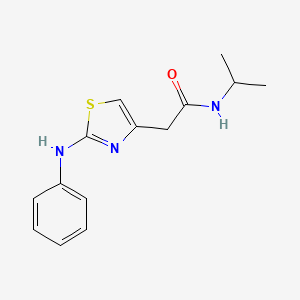

![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)

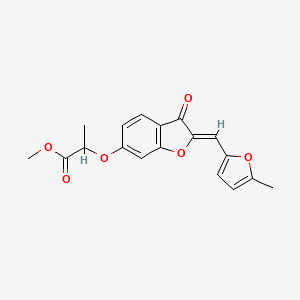

![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)